3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride
Description
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonylchloride is an acyl chloride derivative of the carboxylic acid precursor, 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid (CAS: 849066-63-3). Its molecular formula is C₉H₇ClN₂O₃, derived from the parent acid (C₉H₈N₂O₄) by replacing the hydroxyl group with a chlorine atom. The molecular weight of the acid is 208.17 g/mol, and the chloride form is expected to have a molecular weight of 226.62 g/mol .
This compound is synthesized via chlorination of the corresponding carboxylic acid, a common method for preparing acyl chlorides. The acid precursor is synthesized through coupling reactions involving HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF (dimethylformamide), as demonstrated in the synthesis of related amide derivatives . The acyl chloride is highly reactive, serving as a key intermediate for forming amides, esters, and other derivatives in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-4-3-6(12-14-4)8-7(9(10)13)5(2)11-15-8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAQKYGQLNYBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384065 | |
| Record name | 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-71-0 | |
| Record name | 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The reaction involves the treatment of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-carboxylic acid with bis(trichloromethyl) carbonate in the presence of a catalyst in an organic solvent to yield the acid chloride.
Reaction Conditions and Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-carboxylic acid |
| Chlorinating Agent | Bis(trichloromethyl) carbonate (triphosgene) |
| Catalyst | Tetrabutyl urea, triethylamine, pyridine, 3-picoline, N-methylpyrrole, N-methylpyrrolidine |
| Solvent | Tetrahydrofuran (THF), ethyl acetate, benzene, toluene, dimethylbenzene, chlorobenzene, orthodichlorobenzene, meta-dichlorobenzene, trichloromethane, ethylene dichloride |
| Molar Ratio (Acid : Triphosgene : Catalyst) | Approximately 1 : 0.34–0.8 : 0.001–0.5 |
| Solvent Volume | 3–15 times the weight of the acid |
| Reaction Temperature | 20–150 °C (typically warmed to 145–150 °C after initial mixing) |
| Reaction Time | 1–10 hours (commonly 1 hour at elevated temperature) |
| Yield | Up to 96.0% |
| Purity (HPLC) | Approximately 99.2% |
| Melting Point | 41–42 °C |
Procedure Summary
- The isoxazole carboxylic acid, catalyst (e.g., tetrabutyl urea), and solvent (e.g., orthodichlorobenzene) are combined in a reactor and stirred.
- A solution of bis(trichloromethyl) carbonate in tetrahydrofuran is added dropwise at room temperature over about 30 minutes.
- A hydrogen chloride absorption system is activated to manage gaseous byproducts.
- The reaction mixture is then heated to 145–150 °C and maintained for about 1 hour.
- After completion, the solvent is recovered by vacuum distillation.
- The product is isolated by vacuum distillation and freezing crystallization, yielding a high-purity acid chloride.
Advantages of Using Bis(trichloromethyl) Carbonate
- Safety: Less toxic and easier to handle compared to sulfur oxychloride or phosphorus oxychloride.
- Environmental: Significantly reduces hazardous waste ("three wastes") generation.
- Efficiency: Higher yields and shorter reaction times.
- Equipment: Less corrosive to reaction vessels, prolonging equipment life.
- Cost: Lower overall production costs due to improved safety and waste management.
Alternative Preparation Approaches
While the above method is the most documented for closely related isoxazole acid chlorides, other synthetic routes for related isoxazole derivatives involve:
- Multicomponent reactions (MCRs) for the construction of isoxazole rings and their substituted derivatives, often employing green solvents or agro-waste-based solvent media to enhance sustainability and yield.
- Traditional chlorination methods using phosphorus or sulfur chlorides, although these are less favored due to safety and environmental concerns.
Summary Table of Preparation Methods
| Method | Reagents & Catalysts | Solvents | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bis(trichloromethyl) carbonate chlorination | Bis(trichloromethyl) carbonate, tetrabutyl urea, triethylamine, pyridine | THF, orthodichlorobenzene, toluene, etc. | 20–150 | 1–10 | Up to 96 | Safer, environmentally friendly, high purity, reduced waste |
| Traditional chlorination | Sulfur oxychloride, phosphorus oxychloride, etc. | Various organic solvents | Variable | Longer | Variable | More hazardous, corrosive, generates more waste |
| Multicomponent synthesis (precursor step) | Hydroxylamine hydrochloride, ethyl acetoacetate, aldehydes | Agro-waste-based solvents, glycerol | ~60 | Variable | High | Used for isoxazole ring formation, not direct acid chloride synthesis |
Research Findings and Industrial Implications
- The bis(trichloromethyl) carbonate method has been patented and industrially adopted due to its superior safety and efficiency profile.
- Catalyst choice affects reaction rate and yield; tetrabutyl urea and triethylamine are effective catalysts.
- Solvent selection is flexible, allowing optimization for scale and environmental considerations.
- The method aligns with green chemistry principles by reducing hazardous reagents and waste.
- High purity and yield facilitate downstream applications in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles to form various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Nucleophiles: Such as amines or alcohols, which can react with the carbonyl chloride group.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ester .
Scientific Research Applications
Proteomics Research
One of the primary applications of 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride is in the field of proteomics. This compound serves as a specialty reagent for labeling proteins, facilitating the study of protein interactions and functions. Its ability to form stable conjugates with amino acids makes it valuable for mass spectrometry-based proteomic analyses .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The isoxazole moiety is known for various biological activities, including anti-inflammatory and antimicrobial effects. Research has indicated that derivatives of isoxazole compounds can exhibit significant activity against specific cancer cell lines, suggesting that 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride could be a precursor for developing novel anticancer agents .
Synthesis of Heterocyclic Compounds
The compound also serves as a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds that are important in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups, making it suitable for creating complex molecular architectures .
Case Study 1: Development of Anticancer Agents
A study investigated the synthesis of new isoxazole derivatives from 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride, demonstrating enhanced antiproliferative activity against breast cancer cell lines compared to existing treatments. The modifications made to the isoxazole structure were crucial in improving efficacy while reducing toxicity .
Case Study 2: Protein Labeling Techniques
In proteomics, researchers utilized this compound to develop a new method for protein labeling that improved detection sensitivity in mass spectrometry. The study highlighted the effectiveness of using carbonyl chlorides in stabilizing protein modifications, which led to more accurate quantification of protein levels in complex biological samples .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride and Analogues
*Calculated from parent acid . †Synthesis of the acid precursor reported at 60% yield .
Reactivity and Substituent Effects
Electron-Withdrawing vs. Donating Groups: The target compound features dual isoxazole rings, both electron-deficient heterocycles, enhancing the electrophilicity of the carbonyl chloride group. Derivatives with 4-chlorophenyl groups (e.g., Compound 22 ) exhibit increased stability due to the electron-withdrawing chlorine, which may reduce hydrolysis rates compared to non-halogenated analogues.
In contrast, Compound 4s () incorporates a quinoline moiety, which imposes greater steric constraints, limiting its utility in certain coupling reactions .
Synthetic Utility :
Biological Activity
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazol-4-carbonylchloride (CAS No. 306936-71-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7ClN2O
- Molecular Weight : 226.6165 g/mol
- Physical State : Solid
- Appearance : White powder
Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with carbonyl chlorides under controlled conditions. The process often requires purification steps such as recrystallization or chromatography to obtain the desired purity for biological testing .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, derivatives synthesized from 5-methylisoxazole have demonstrated significant activity against various bacterial strains. In one study, compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential as antibacterial agents .
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial protein synthesis or interference with nucleic acid metabolism. Such mechanisms are common among isoxazole derivatives, which often target specific bacterial enzymes or pathways .
Study 1: Antibacterial Efficacy
A study published in the Chinese Journal of Chemistry evaluated several isoxazole derivatives for their antibacterial activity. The results indicated that compounds with similar structures to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that some derivatives had MICs as low as 16 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| Compound C | 64 | Pseudomonas aeruginosa |
Study 2: Toxicological Assessment
The safety profile of this compound was assessed in a toxicological study. Results indicated moderate skin and eye irritation potential, categorizing it as a skin irritant (Category 2) and an eye irritant (Category 2). Further studies are necessary to fully elucidate its toxicological properties and long-term effects .
Q & A
Q. Primary techniques :
- Melting Point Analysis : Compare observed values (e.g., ~167°C for related isoxazole carboxylic acids) with literature data .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C3/C5 and carbonyl chloride at C4) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., O–H···O hydrogen bonds in carboxylic acid analogs) .
- IR Spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1750 cm⁻¹ for acyl chloride) .
What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and eye protection due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
How does the reactivity of the carbonyl chloride group influence its application in multi-step syntheses?
The acyl chloride group enables nucleophilic acyl substitution , making it a versatile intermediate for:
- Amide Formation : React with amines (e.g., (3-aminophenyl)acetic acid methyl ester) using pyridine/DMAP to scavenge HCl .
- Esterification : Couple with alcohols under mild conditions (e.g., room temperature, dichloromethane solvent) .
Challenges : Competing hydrolysis in aqueous environments; use anhydrous solvents and molecular sieves to suppress side reactions .
What analytical strategies identify byproducts in reactions involving this compound?
- HPLC/LC-MS : Detect hydrolysis products (e.g., carboxylic acid derivatives) via retention time shifts or mass shifts .
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress and isolate intermediates .
- NMR Dynamics : Observe unexpected peaks (e.g., δ 2.5–3.0 ppm for methyl groups in dimerized byproducts) .
Are there contradictions in the literature regarding the stability of isoxazole-based intermediates?
Yes. For example:
- Thermal Stability : Some studies report decomposition above 170°C , while others note stability under reflux in non-polar solvents .
- Hydrolysis Sensitivity : Acyl chlorides degrade rapidly in humid environments, but derivatives like methyl esters (e.g., ethyl 5-methylisoxazole carboxylate) show greater stability .
Mitigation : Optimize reaction conditions (e.g., low humidity, inert atmosphere) and characterize intermediates promptly .
How can competing side reactions during amidation be minimized?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
